8-Chloroisoquinoline hydrochloride
Overview
Description
8-Chloroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds characterized by a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 8th position of the isoquinoline ring gives this compound its unique properties. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.
Scientific Research Applications
8-Chloroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the chlorine substitution at the 8th position.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the 8th position, known for its biological activities.
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.
Uniqueness: 8-Chloroisoquinoline hydrochloride is unique due to the presence of the chlorine atom at the 8th position, which can significantly alter its chemical reactivity and biological activity compared to other isoquinoline derivatives. This substitution can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
IUPAC Name |
8-chloroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNPPVOQVYXIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494879 | |
Record name | 8-Chloroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-32-4 | |
Record name | 8-Chloroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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